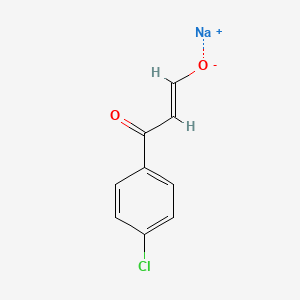
Sodium 3-(4-chloro-phenyl)-3-oxo-propen-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3-(4-chloro-phenyl)-3-oxo-propen-1-olate is an organic compound that belongs to the class of enolates It is characterized by the presence of a sodium ion, a 4-chlorophenyl group, and an enolate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(4-chloro-phenyl)-3-oxo-propen-1-olate typically involves the reaction of 4-chlorobenzaldehyde with sodium hydroxide in the presence of a suitable solvent such as ethanol. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the enolate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Sodium 3-(4-chloro-phenyl)-3-oxo-propen-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the enolate to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzoic acid.
Reduction: Formation of 4-chlorophenylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Sodium 3-(4-chloro-phenyl)-3-oxo-propen-1-olate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various enolate derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its reactivity and ability to form bioactive compounds.
Industry: Utilized in the synthesis of fine chemicals and intermediates for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Sodium 3-(4-chloro-phenyl)-3-oxo-propen-1-olate involves its reactivity as an enolate. The compound can act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is facilitated by the resonance stabilization of the enolate ion. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Sodium 3-(4-chloro-phenyl)-3-oxo-propen-1-olate can be compared with other enolate compounds such as:
Sodium 3-(4-bromo-phenyl)-3-oxo-propen-1-olate: Similar structure but with a bromine substituent instead of chlorine, leading to different reactivity and applications.
Sodium 3-(4-methyl-phenyl)-3-oxo-propen-1-olate:
Sodium 3-(4-nitro-phenyl)-3-oxo-propen-1-olate: The nitro group introduces different electronic effects, influencing the compound’s reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substituent effects and resulting chemical behavior.
特性
IUPAC Name |
sodium;(E)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2.Na/c10-8-3-1-7(2-4-8)9(12)5-6-11;/h1-6,11H;/q;+1/p-1/b6-5+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOIELAPKWHZLI-IPZCTEOASA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=C[O-])Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/[O-])Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














